2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide
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Overview
Description
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer activities
Preparation Methods
The synthesis of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-methylbenzohydrazide with naphthalene-1-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general procedure involves mixing the reactants in ethanol and heating the mixture to reflux for several hours. After cooling, the product is filtered, washed, and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield hydrazine derivatives .
Scientific Research Applications
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been studied for its anti-inflammatory and anti-bacterial properties, making it a candidate for the development of new therapeutic agents . In industry, it can be used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cell proliferation and inflammation . This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammatory responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins .
Comparison with Similar Compounds
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other benzohydrazide derivatives, such as N’-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide and N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide . These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical reactivity . For example, the presence of a chloro group in N’-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide can enhance its anti-bacterial activity, while the methoxy group in N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide can improve its solubility and bioavailability .
Properties
Molecular Formula |
C19H16N2O |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O/c1-14-7-2-4-11-17(14)19(22)21-20-13-16-10-6-9-15-8-3-5-12-18(15)16/h2-13H,1H3,(H,21,22)/b20-13+ |
InChI Key |
JJSGBUIKWKAALT-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC3=CC=CC=C32 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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